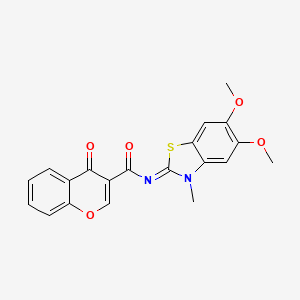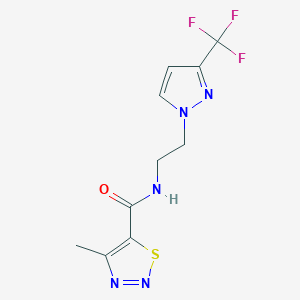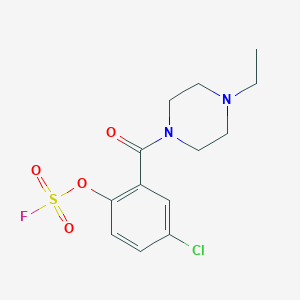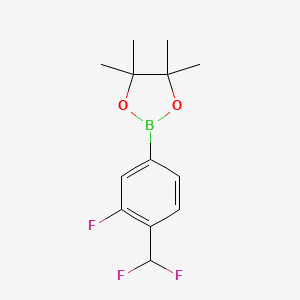![molecular formula C18H21BrO5 B3019630 Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-51-4](/img/structure/B3019630.png)
Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, "Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate," is a chemically synthesized molecule that appears to be related to benzofuran derivatives. Benzofuran is a heterocyclic compound with a fused benzene and furan ring. Derivatives of benzofuran have been studied for various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, a related compound, was achieved by dehydration of a hydroxy isopropyl derivative, which itself was obtained from a methylenedioxybenzaldehyde . This indicates that the synthesis of the compound might also involve multi-step reactions, possibly starting from a benzaldehyde derivative and involving protective group strategies and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of the compound "2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid," the crystal structure revealed intermolecular hydrogen bonds and π-π interactions, which are crucial for the stability and packing of the molecules in the solid state . These structural features could be similar in the compound of interest, given the presence of bromo and isopropyl groups, which may influence the overall molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including catalytic hydrogenation and hydrolysis. For example, the catalytic hydrogenation of a benzofuran derivative led to the preparation of its isopropyl derivative . Additionally, the alkaline hydrolysis of an ethyl acetate derivative of a benzofuran compound resulted in the formation of a carboxylic acid . These reactions are indicative of the reactivity of the benzofuran moiety and its substituents, suggesting that the compound of interest may also be amenable to similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their substituents. For example, the presence of a bromo group can increase the molecular weight and potentially affect the compound's boiling and melting points. The isopropyl group can contribute to the lipophilicity of the molecule, which is an important factor in drug design. The intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in the crystal structure of a related compound , can affect the solubility and stability of the compound. These properties are essential for understanding the behavior of the compound in different environments and can guide its applications in various fields.
Safety and Hazards
As with any chemical compound, handling “Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .
properties
IUPAC Name |
propan-2-yl 6-bromo-5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO5/c1-9(2)22-16(20)15-10(3)23-13-8-12(19)14(7-11(13)15)24-17(21)18(4,5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCKSFQUNYQKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)(C)C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)


![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)
